1-(4-Methyl-5-vinylpyridin-2-yl)indoline
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Overview
Description
1-(4-Methyl-5-vinylpyridin-2-yl)indoline is a heterocyclic compound with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol . This compound features an indoline core substituted with a methyl-vinylpyridine moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(4-Methyl-5-vinylpyridin-2-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.
Industrial production methods often involve bulk custom synthesis, where the compound is produced in large quantities through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
1-(4-Methyl-5-vinylpyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
These reactions often yield major products such as oxidized or reduced derivatives, and substituted indoline compounds .
Scientific Research Applications
1-(4-Methyl-5-vinylpyridin-2-yl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and microbial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Methyl-5-vinylpyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-(4-Methyl-5-vinylpyridin-2-yl)indoline can be compared with other indoline derivatives, such as:
- 1-(4-Methylpyridin-2-yl)indoline
- 1-(5-Vinylpyridin-2-yl)indoline
- 1-(4-Methyl-5-ethylpyridin-2-yl)indoline
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H16N2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(5-ethenyl-4-methylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C16H16N2/c1-3-13-11-17-16(10-12(13)2)18-9-8-14-6-4-5-7-15(14)18/h3-7,10-11H,1,8-9H2,2H3 |
InChI Key |
DIDCKGUVNRDVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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